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Introduction

MDL-800 is a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a NAD*-dependent
protein deacetylase.[1][2][3] SIRT6 is a critical regulator of various cellular processes, including
DNA repair, metabolism, and inflammation, making it a compelling therapeutic target for a
range of diseases such as cancer and metabolic disorders.[4][5][6] MDL-800 enhances the
catalytic efficiency of SIRT6 by binding to an allosteric site, which in turn increases the
enzyme's affinity for its acetylated substrates and the NAD™* cofactor.[1][4] These application
notes provide detailed protocols for characterizing the enzyme kinetics of SIRT6 in the
presence of MDL-800.

Mechanism of Action

MDL-800 acts as an allosteric activator of SIRT6.[1][3] This means it binds to a site on the
enzyme distinct from the active site, inducing a conformational change that enhances the
enzyme's activity. Specifically, MDL-800 has been shown to decrease the Michaelis constant
(Km) for both the acetylated peptide substrate and NAD*, and dramatically increase the
turnover number (kcat), leading to a significant increase in catalytic efficiency (kcat/Km).[1] The
primary known substrates for SIRT6 deacetylation are histone H3 at lysine 9 (H3K9ac) and
lysine 56 (H3K56ac).[1][4]
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Data Presentation
Table 1: In Vitro Efficacy of MDL -800

Cell Line/Assay

Parameter Value . Reference
Condition
FDL assay with
ECso (SIRT6
_ 10.3 uM RHKK-Ac-AMC (75 [7][8]
deacetylation)
HM)
FDL assays with
ECso (SIRT6 acetylated peptide
_ 11.0 + 0.3 uM [8]
deacetylation) RHKK-Ac-AMC (75
HM)
BEL-7405
ICso (Cell
90.4 uM hepatocellular [2][3]

Proliferation) carcinoma cells

ICso (Cell 12 different NSCLC
o 21.51t0 34.5 uM _ [8]
Proliferation) cell lines
BEL-7405

ICso (Histone
] 23.3 UM hepatocellular [3]
Deacetylation) )
carcinoma cells

Table 2: Kinetic Parameters of SIRT6 in the Presence of

MDL -800 (25 M)

Without With MDL- Fold
Substrate Parameter Reference
MDL-800 800 Change
Acetylated
Km - - | 3.2-fold [1]
Substrate
kcat - - 1 7.8-fold [1]
NAD+ Km - - | 7.8-fold [1]
kcat - - 1 41-fold [1]
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Experimental Protocols
Protocol 1: In Vitro SIRT6 Deacetylase Activity Assay

This protocol is designed to determine the ECso of MDL-800 for SIRT6 activation using a
fluorogenic assay.

Materials:

e Recombinant human SIRT6 enzyme

e Fluorogenic peptide substrate (e.g., Ac-RHKK(Ac)-AMC)

e NAD*

 MDL-800

o Assay Buffer (e.g., 50 mM Tris-HCI pH 8.0, 137 mM NacCl, 2.7 mM KCI, 1 mM MgCl2)
o Developer solution (e.g., Trypsin in buffer)

o 384-well black plates

Fluorometer

Procedure:

e Prepare a serial dilution of MDL-800 in DMSO, and then dilute further in Assay Buffer to the
desired final concentrations.

e In a 384-well plate, add the following to each well:
o SIRT6 enzyme (final concentration in the low nM range)
o MDL-800 or vehicle control (e.g., DMSO)

¢ Incubate for 15 minutes at room temperature.
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Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+ (final
concentrations typically in the uM range).

Incubate the plate at 37°C for 60 minutes.

Stop the reaction by adding the developer solution.

Incubate for 15 minutes at room temperature to allow for the development of the fluorescent
signal.

Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm, emission
at 460 nm).

Calculate the percent activation relative to the vehicle control and plot the dose-response
curve to determine the ECso value.

Protocol 2: Determination of SIRT6 Kinetic Parameters

This protocol outlines the steps to determine the Km and Vmax of SIRT6 for its substrate in the

presence and absence of MDL-800.

Materials:

Recombinant human SIRT6 enzyme

Acetylated peptide substrate (e.g., H3K9ac peptide)

NAD*

MDL-800

Assay Buffer

Detection reagents (e.g., antibody-based detection for the deacetylated product, or mass
spectrometry)

96-well plates

Procedure:
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e Prepare two sets of reactions: one with a fixed, activating concentration of MDL-800 (e.g., 25
puM) and one with a vehicle control.

e For each set, prepare a series of reactions with varying concentrations of the acetylated
peptide substrate, while keeping the NAD* concentration constant and saturating.

e To the wells of a 96-well plate, add Assay Buffer, SIRT6 enzyme, and either MDL-800 or
vehicle.

e Pre-incubate for 15 minutes at 37°C.

« Initiate the reactions by adding the different concentrations of the acetylated peptide
substrate.

 Incubate the reactions at 37°C for a time period within the linear range of the reaction
(determined in preliminary experiments).

» Stop the reactions (e.g., by adding a quenching buffer).
o Quantify the amount of deacetylated product formed using a suitable detection method.
» Plot the initial reaction velocities against the substrate concentrations.

 Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each
condition (with and without MDL-800).

» Repeat the experiment with varying concentrations of NAD* while keeping the acetylated
substrate concentration constant and saturating to determine the kinetic parameters for the
cofactor.

Mandatory Visualization
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Caption: Experimental workflow for determining SIRT6 kinetic parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b608947?utm_src=pdf-body-img
https://www.benchchem.com/product/b608947?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

. researchgate.net [researchgate.net]
. selleckchem.com [selleckchem.com]
. caymanchem.com [caymanchem.com]

. researchgate.net [researchgate.net]

.
o1 H w N -

. MDL-800 protects against inflammatory and metabolic dysfunction: role of SIRT6 in the
cross-regulation of NFkB, AMPK, and PPAR signaling in rats - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. The SIRT6 activator MDL-800 improves genomic stability and pluripotency of old murine-
derived iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

e 7. The SIRT6 Activator MDL-800 Inhibits PPARa and Fatty acid Oxidation-Related Gene
Expression in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

e 8. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-
TKIls therapy in non-small cell lung cancer - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Application Notes and Protocols for MDL-800 in
Enzyme Kinetics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b60894 7#mdI-800-experimental-design-for-enzyme-
kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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